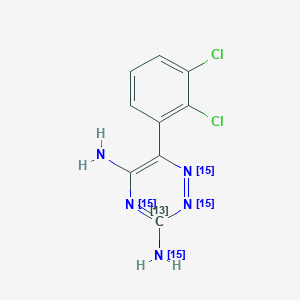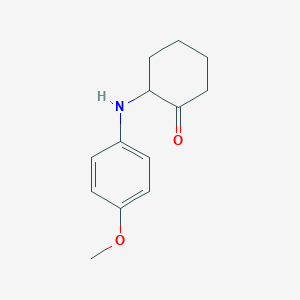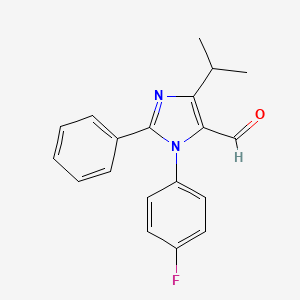
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine is a synthetic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a dichlorophenyl group and isotopically labeled nitrogen atoms, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Isotopic Labeling: The incorporation of isotopically labeled nitrogen atoms is achieved through the use of isotopically enriched reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
科学的研究の応用
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its isotopic labeling.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions.
類似化合物との比較
Similar Compounds
3-(3-chlorophenyl)-1,2,4-triazine-6-amine: Another triazine derivative with similar structural features.
2,4-dichloro-6-(2,3-dichlorophenyl)-1,3,5-triazine: A triazine compound with multiple chlorinated phenyl groups.
Uniqueness
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving detailed molecular studies. Its specific structural features also contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H7Cl2N5 |
|---|---|
分子量 |
261.05 g/mol |
IUPAC名 |
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i9+1,13+1,14+1,15+1,16+1 |
InChIキー |
PYZRQGJRPPTADH-JCDNYDJVSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C([15N]=[13C]([15N]=[15N]2)[15NH2])N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)



